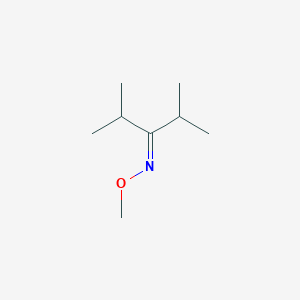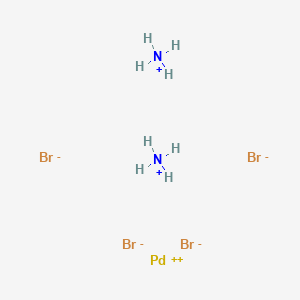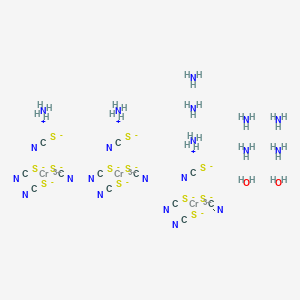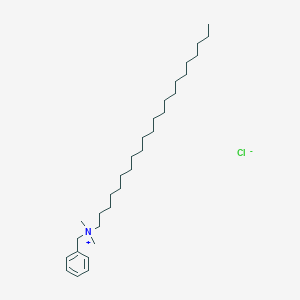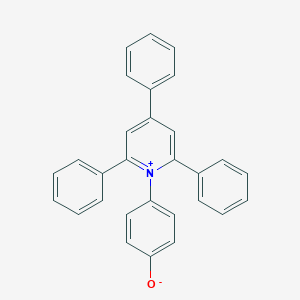
Pyridinium, 1-(4-hydroxyphenyl)-2,4,6-triphenyl-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-(4-hydroxyphenyl)-2,4,6-triphenyl-, inner salt, commonly known as PHTP, is a pyridinium-based compound that has gained significant attention in the scientific community due to its diverse biological activities. PHTP has been synthesized using various methods and has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of PHTP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways. PHTP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. PHTP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
PHTP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. PHTP has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
PHTP has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, including its potential toxicity and limited availability.
Orientations Futures
There are several future directions for research on PHTP. These include the development of new synthesis methods, the investigation of its potential applications in various diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and toxicity of PHTP.
Méthodes De Synthèse
PHTP can be synthesized using various methods, including the reaction of 4-hydroxybenzaldehyde with triphenylphosphine and pyridine in dichloromethane. The product is then purified using column chromatography to obtain a pure form of PHTP. Other methods of synthesis include the reaction of 4-hydroxybenzaldehyde with triphenylphosphine and pyridinium hydrochloride in ethanol.
Applications De Recherche Scientifique
PHTP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. PHTP has been used in the development of various drugs and therapies, including cancer treatment and neuroprotection.
Propriétés
Numéro CAS |
17658-06-9 |
|---|---|
Nom du produit |
Pyridinium, 1-(4-hydroxyphenyl)-2,4,6-triphenyl-, inner salt |
Formule moléculaire |
C29H21NO |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate |
InChI |
InChI=1S/C29H21NO/c31-27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24/h1-21H |
Clé InChI |
XYKMESYITRVGTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5 |
Autres numéros CAS |
17658-06-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



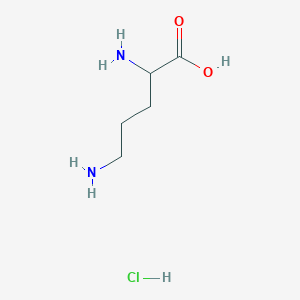
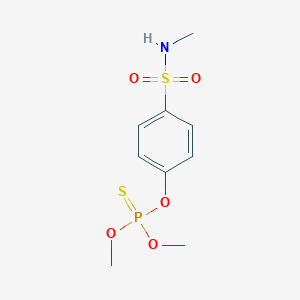
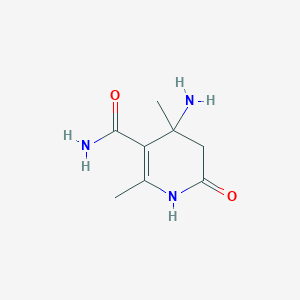

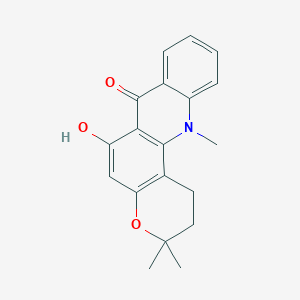
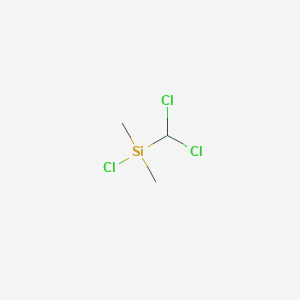
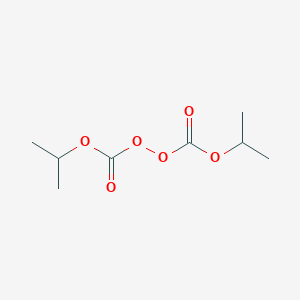
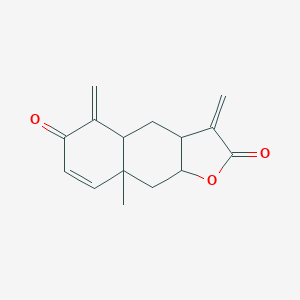

![Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide](/img/structure/B94076.png)
